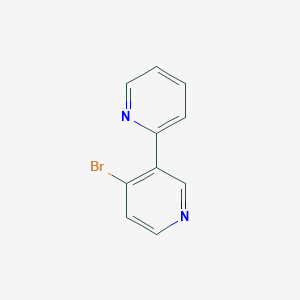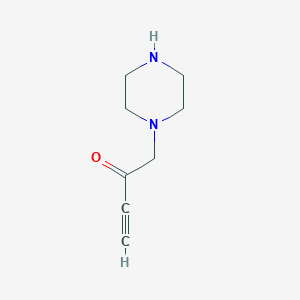![molecular formula C78H74O2S8 B13147849 18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[1915003,1904,1706,1607,1409,13022,35024,34025,32027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde” is a highly complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Functionalization: Introduction of hexylphenyl groups and other substituents through reactions such as Friedel-Crafts alkylation.
Final modifications: Adjustments to the aldehyde groups and other functionalities.
Industrial Production Methods
Industrial production would require optimization of each step for scalability, including:
Catalysts: Use of specific catalysts to improve yield and selectivity.
Reaction conditions: Control of temperature, pressure, and solvent systems to ensure consistent production.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogens or other electrophiles for substitution reactions.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
科学研究应用
Chemistry
Catalysis: Potential use as a catalyst or catalyst support due to its unique structure.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: Use in the design of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Polymers: Use in the synthesis of advanced polymers with unique properties.
作用机制
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: Interaction with reactants to lower activation energy.
Biological Probes: Binding to specific biomolecules to facilitate detection or measurement.
相似化合物的比较
Similar Compounds
- 18,18,36,36-Tetrakis(4-methylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
- 18,18,36,36-Tetrakis(4-ethylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde
Uniqueness
The unique combination of hexylphenyl groups and the specific polycyclic structure sets it apart from similar compounds, potentially offering unique properties and applications.
属性
分子式 |
C78H74O2S8 |
|---|---|
分子量 |
1300.0 g/mol |
IUPAC 名称 |
18,18,36,36-tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde |
InChI |
InChI=1S/C78H74O2S8/c1-5-9-13-17-21-47-25-33-51(34-26-47)77(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(77)69-73(85-65)75-71(87-69)67-61(83-75)41-55(45-79)81-67)78(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)86-74-70(64)88-72-68-62(84-76(72)74)42-56(46-80)82-68/h25-46H,5-24H2,1-4H3 |
InChI 键 |
JAXJYUUQTUEHEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C7=C(S6)C8=C(S7)C=C(S8)C=O)C(C9=C4SC1=C9SC2=C1SC1=C2SC(=C1)C=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)




![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)



![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)


